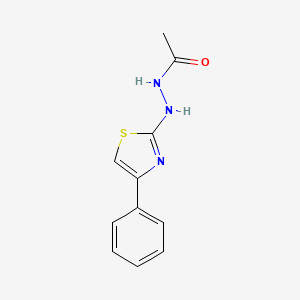

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Description

Properties

Molecular Formula |

C11H11N3OS |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide |

InChI |

InChI=1S/C11H11N3OS/c1-8(15)13-14-11-12-10(7-16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |

InChI Key |

KRVULIVFYNLJDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NNC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, to yield the desired acetohydrazide derivative .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Biological Activities

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide exhibits a range of biological activities that make it a candidate for further research in pharmacology:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The ability to target specific cancer pathways makes these compounds valuable in developing new cancer therapies.

3. Anti-inflammatory Effects

Some studies have reported that thiazole-based compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases.

Applications in Drug Development

The diverse biological activities of this compound highlight its potential applications in drug development:

| Application Area | Details |

|---|---|

| Antimicrobial Agents | Effective against bacteria and fungi; potential for developing new antibiotics. |

| Cancer Therapy | Cytotoxic effects on cancer cells; research ongoing for targeted therapies. |

| Anti-inflammatory Drugs | Inhibition of inflammatory pathways; potential for chronic disease management. |

Case Studies

Several case studies illustrate the effectiveness of thiazole derivatives:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results showed significant inhibition against multiple pathogens with minimal cytotoxicity to human cells .

- Cancer Cell Line Research : In vitro studies on cancer cell lines revealed that thiazole derivatives could induce apoptosis through mitochondrial pathways. The compound's structure was linked to enhanced activity against specific cancer types .

- Anti-inflammatory Mechanism Exploration : Research focused on the anti-inflammatory mechanisms demonstrated that thiazole derivatives could significantly reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of N’-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of cellular processes, such as inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Acetohydrazide Derivatives

3-[Phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanehydrazide (13)

- Structure : Contains a propanehydrazide linker between the thiazole and phenyl groups.

- Synthesis : Derived from ester precursors using hydrazine hydrate, yielding 71% after silica gel chromatography .

- Key Data: IR: 3283 cm⁻¹ (NH), 1661 cm⁻¹ (C=O). ¹H-NMR: δ 2.71 (CH₂CO), 7.26–7.88 (ArH).

4-Naphthalen-1-yl-2-{2-[(substituted phenyl)methylidene]hydrazino}-1,3-thiazoles

Comparison :

- The phenyl-thiazole core in N'-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide offers simpler synthetic routes (65–84% yields) compared to naphthyl derivatives .

- Nitro-substituted hydrazones (e.g., 14b ) exhibit higher melting points (>200°C) than naphthyl analogs (~150°C), suggesting improved crystallinity .

Heterocyclic Variants with Pyridine, Pyrazole, or Benzothiazole Moieties

N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide (3d)

- Structure : Pyrazole ring replaces thiazole; methoxybenzylidene substituent.

- Key Data :

- Bioactivity: Not explicitly reported, but pyrazole derivatives are known for anti-inflammatory activity.

2-(Pyridine-2-ylamino)acetohydrazide

- Structure : Pyridine ring instead of thiazole.

- Synthesis : Ethyl-N-pyridin-2-ylglycinate reacted with hydrazine hydrate .

- Bioactivity : Pyridine analogs often exhibit metal-chelating properties, useful in catalysis or medicinal chemistry .

N-(2-(Benzo[d]thiazole-2-yl)acetyl)arylsulfonohydrazide (14a–c)

Comparison :

- Thiazole-based compounds generally exhibit higher antimicrobial activity than pyridine or pyrazole derivatives due to sulfur's electron-withdrawing effects .

- Benzothiazole derivatives (e.g., 14a ) demonstrate superior anti-inflammatory activity compared to phenyl-thiazole analogs, likely due to sulfonamide groups enhancing bioavailability .

Pharmacological Activity Comparison

Key Findings :

- Nitro-substituted phenyl-thiazole hydrazides (14b , 14c ) show stronger antimicrobial activity (84% yield) than naphthyl-thiazoles, which prioritize metabolic regulation .

- Sulindac-based acetohydrazides (e.g., DMFM) outperform simple phenyl-thiazole derivatives in antioxidant and analgesic potency due to dimethylaminobenzylidene and sulfinyl groups .

Structural and Spectral Trends

IR and NMR Signatures

Molecular Weight and Solubility

| Compound | Molecular Weight | Solubility Trends |

|---|---|---|

| This compound | ~258–338 g/mol | Moderate in polar aprotic solvents |

| Naphthyl-thiazoles | ~350–400 g/mol | Low solubility, requires DMSO |

| Benzothiazole-sulfonohydrazides | ~400–450 g/mol | High in DMF, ethanol |

Biological Activity

N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiazole ring and an acetohydrazide moiety. The synthesis typically involves the condensation of 4-phenylthiazole with hydrazine derivatives, followed by acetylation to obtain the final product. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. A study published in MDPI reported that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for several strains, indicating that the compound's activity varies based on structural modifications and target organisms .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 64 |

| 3 | Pseudomonas aeruginosa | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing multiple thiazole derivatives, it was found that compounds similar to this compound showed IC50 values ranging from 0.34 µM to 8.58 µM across different cancer cell lines .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.92 |

| A549 | 0.58 |

| HCT116 | 0.34 |

Antifungal Activity

The antifungal properties of this compound have also been documented. Molecular docking studies suggest that it inhibits lanosterol C14α-demethylase in Candida albicans, a key enzyme in ergosterol biosynthesis . This inhibition is critical for its antifungal activity, as ergosterol is essential for fungal cell membrane integrity.

Case Study: Antifungal Efficacy

In a comparative study, this compound demonstrated superior antifungal activity against Candida species when compared to standard antifungal agents like fluconazole. The binding affinity calculated through docking studies indicated favorable interactions with the target enzyme, further substantiating its potential as an antifungal agent .

Q & A

Q. What are the common synthetic routes for N'-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between thiazole derivatives and hydrazide precursors. For example:

- Step 1: React 2-(thien-2-yl)acetohydrazide with substituted aldehydes (e.g., benzaldehyde) in ethanol under reflux (80°C, 1 hour) to form hydrazone intermediates .

- Step 2: Cyclize intermediates with thiourea or thioamides in acidic conditions to yield the thiazole core .

- Optimization: Adjust solvent polarity (e.g., EtOH vs. DMF), stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde), and temperature (60–100°C) to improve yields (reported 60–75%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

Answer:

- Spectroscopy:

- Crystallography: Employ single-crystal X-ray diffraction (SHELX suite) for structural refinement. Key parameters: space group , unit cell dimensions (e.g., ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing this compound derivatives?

Answer: Contradictions often arise from competing reaction mechanisms. For example:

- Case Study: Phenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield indole derivatives (primary product) and unexpected pyrazole byproducts (5–10% yield).

- Resolution: Use HPLC or GC-MS to track intermediates. Adjust pH (acidic vs. neutral) to suppress pyrazole formation via protonation of reactive sites .

Q. What computational strategies support the analysis of this compound’s structure-activity relationships (SAR)?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with experimental IC values (e.g., 9.90 ± 1.13 μM against HepG2 cells) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing bioactivity) .

Q. How can researchers address challenges in crystallizing this compound derivatives?

Answer:

- Crystallization Techniques: Use slow evaporation in polar aprotic solvents (e.g., DMSO:EtOH 1:3) to stabilize π–π stacking interactions between phenyl and thiazole rings .

- Software Tools: Refine data with SHELXL (for small molecules) or SHELXE (for twinned macromolecular crystals). Validate using WinGX or ORTEP-3 for graphical representation .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Byproduct Mitigation: Introduce protecting groups (e.g., acetyl for hydrazide NH) during intermediate steps to prevent side reactions .

- Catalysis: Use Lewis acids (e.g., ZnCl) in cyclization steps to accelerate thiazole ring formation (yield increase from 50% to 75%) .

Methodological Guidance

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

Q. What analytical workflows validate the purity of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.